2-Methyloxirane;octan-1-ol;oxirane
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Overview
Description
2-Methyloxirane; octan-1-ol; oxirane is a compound with the molecular formula C13H28O3. It is a combination of three distinct chemical entities: 2-methyloxirane, octan-1-ol, and oxirane. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxirane; octan-1-ol; oxirane involves the reaction of 2-methyloxirane with octan-1-ol and oxirane. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include acids or bases, which facilitate the opening of the oxirane ring and subsequent reaction with octan-1-ol.
Industrial Production Methods
In industrial settings, the production of 2-methyloxirane; octan-1-ol; oxirane is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reaction time to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxirane; octan-1-ol; oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield alcohols. Substitution reactions can result in a variety of substituted products.
Scientific Research Applications
2-Methyloxirane; octan-1-ol; oxirane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyloxirane; octan-1-ol; oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethylene oxide: Similar in structure but lacks the methyl group present in 2-methyloxirane.
Propylene oxide: Similar but with different alkyl groups attached to the oxirane ring.
Octanol: Similar in having an alcohol group but lacks the oxirane ring.
Uniqueness
2-Methyloxirane; octan-1-ol; oxirane is unique due to its combination of an oxirane ring and an octan-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
61827-84-7 |
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Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-methyloxirane;octan-1-ol;oxirane |
InChI |
InChI=1S/C8H18O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9;1-3-2-4-3;1-2-3-1/h9H,2-8H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
DQCBTPTZYIQPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO.CC1CO1.C1CO1 |
Related CAS |
61827-84-7 37311-02-7 113609-84-0 |
Origin of Product |
United States |
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